Isepamicin disulfate

Description

Overview of Aminoglycoside Class: Molecular Basis of Action

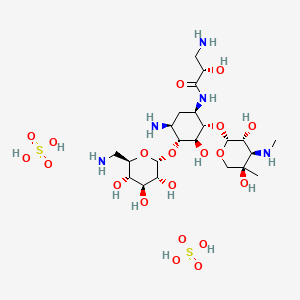

Aminoglycosides are characterized by a core structure comprising amino sugars linked via glycosidic bonds to an aminocyclitol moiety, most commonly 2-deoxystreptamine (B1221613) nih.govcreative-diagnostics.comasm.orgtaylorfrancis.com. This structural class confers potent antibacterial activity, primarily by interfering with bacterial protein synthesis.

The molecular mechanism of action involves the irreversible binding of aminoglycosides to the A-site of the 16S ribosomal RNA within the bacterial 30S ribosomal subunit nih.govcreative-diagnostics.comasm.orgwikipedia.orgpatsnap.com. This binding event leads to several critical disruptions:

Inhibition of Protein Synthesis : Aminoglycosides interfere with the formation of the initiation complex and the elongation of the polypeptide chain nih.govasm.orgwikipedia.orgpatsnap.com.

Mistranslation : They induce codon misreading, leading to the incorporation of incorrect amino acids into nascent proteins nih.govcreative-diagnostics.comasm.orgwikipedia.orgpatsnap.com.

Premature Termination : The process can also result in the premature termination of protein synthesis, producing truncated and non-functional proteins asm.orgwikipedia.org.

The accumulation of these aberrant proteins can disrupt bacterial cell membrane integrity, ultimately leading to bacterial cell death. Aminoglycosides are generally bactericidal, exhibiting concentration-dependent killing and a prolonged post-antibiotic effect wikipedia.orgmhmedical.com. Their spectrum of activity is broad, demonstrating efficacy against many Gram-negative aerobic bacteria, including members of the Enterobacteriaceae family and Pseudomonas aeruginosa, as well as certain Gram-positive and mycobacterial species nih.govcreative-diagnostics.comwikipedia.orgasm.org.

Historical Development and Derivation of Isepamicin (B1207981) Disulfate

The era of aminoglycoside antibiotics began with the discovery of streptomycin (B1217042) in 1944, isolated from Streptomyces griseus, which revolutionized the treatment of tuberculosis nih.govcreative-diagnostics.comwikipedia.orgwjpsronline.comasm.org. This groundbreaking discovery paved the way for the development of numerous other aminoglycosides, including kanamycin (B1662678) (1957), gentamicin (B1671437) (1963), and tobramycin (B1681333) (1967) nih.govcreative-diagnostics.com.

Isepamicin (also known as isepamycin) emerged as a significant advancement in this class, developed as a semi-synthetic derivative wjpsronline.comasm.orgmdpi.comtaylorfrancis.comresearchgate.netnih.govjddtonline.inforesearchgate.netsemanticscholar.orgresearchgate.net. It is structurally derived from gentamicin B, with the addition of an (S)-3-amino-2-hydroxypropionyl side chain at the 1-amino group nih.govthieme-connect.comwikipedia.orgresearchgate.net. This modification was patented in 1973 and received medical approval in 1988 wikipedia.org. Isepamicin represents a second-generation semi-synthetic aminoglycoside, designed to improve upon the properties of its natural predecessors wjpsronline.comresearchgate.netnih.gov.

Rationale for Research on Semi-synthetic Aminoglycosides

The primary impetus behind the development of semi-synthetic aminoglycosides, including isepamicin, was the escalating challenge posed by bacterial resistance creative-diagnostics.comasm.orgwjpsronline.commdpi.comresearchgate.netnih.govresearchgate.netsemanticscholar.orgnih.govnih.gov. A major mechanism of this resistance involves the production of aminoglycoside-modifying enzymes (AMEs) by bacteria. These enzymes, such as acetyltransferases (AACs), nucleotidyltransferases (ANTs), and phosphotransferases (APHs), chemically alter aminoglycoside molecules, rendering them inactive creative-diagnostics.comasm.orgwjpsronline.comresearchgate.netnih.gov.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

68000-78-2 |

|---|---|

Molecular Formula |

C22H47N5O20S2 |

Molecular Weight |

765.8 g/mol |

IUPAC Name |

(2S)-3-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide;sulfuric acid |

InChI |

InChI=1S/C22H43N5O12.2H2O4S/c1-22(35)6-36-20(15(33)18(22)26-2)39-17-8(27-19(34)9(28)4-23)3-7(25)16(14(17)32)38-21-13(31)12(30)11(29)10(5-24)37-21;2*1-5(2,3)4/h7-18,20-21,26,28-33,35H,3-6,23-25H2,1-2H3,(H,27,34);2*(H2,1,2,3,4)/t7-,8+,9-,10+,11+,12-,13+,14-,15+,16+,17-,18+,20+,21+,22-;;/m0../s1 |

InChI Key |

KENHPEYNCGCZOF-XZWSBQPUSA-N |

SMILES |

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)NC(=O)C(CN)O)O.OS(=O)(=O)O.OS(=O)(=O)O |

Isomeric SMILES |

C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N)NC(=O)[C@H](CN)O)O.OS(=O)(=O)O.OS(=O)(=O)O |

Canonical SMILES |

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)NC(=O)C(CN)O)O.OS(=O)(=O)O.OS(=O)(=O)O |

Synonyms |

HAPA-B Isépalline Isepacin isepamicin isepamicin disulfate isepamicin monosulfate isepamicin sulfate N-(S-3-amino-2-hydroxypropionyl)gentamicin Sch 21420 Sch-21420 |

Origin of Product |

United States |

Comparative in Vitro Activity of Isepamicin

Semisynthetic Pathways from Precursor Compounds

The production of this compound relies on the chemical modification of a precursor molecule, gentamicin B, which is a minor component of the gentamicin complex produced by the bacterium Micromonospora echinospora. nih.govnih.gov

Gentamicin B as a Starting Material in this compound Synthesis

Gentamicin B serves as the foundational scaffold for the synthesis of isepamicin. researchgate.net The process involves the introduction of an (S)-3-amino-2-hydroxypropionyl group at the 1-N position of gentamicin B. google.comfrontiersin.org This specific chemical addition enhances the antibiotic's properties. Several methods have been developed for this synthesis, often focusing on the selective protection of the various amino and hydroxyl groups on the gentamicin B molecule to ensure the side chain is added at the correct position. google.comgoogle.compatsnap.com

One patented method involves using a metal chelating agent to protect certain reactive sites on the gentamicin B molecule, followed by the use of 2-formylmercaptobenzothiazole to selectively protect the 3 and 6'-amino groups. google.com Another approach utilizes trimethylsilyl (B98337) ethoxy carbonyl chloride for protection. patsnap.com The choice of protecting groups and reaction conditions is crucial for achieving a high yield and purity of the final isepamicin product.

Key Intermediates and Reaction Steps in this compound Formation

The synthesis of isepamicin from gentamicin B proceeds through several key intermediates. A common strategy involves the following general steps:

Protection of Amino and Hydroxyl Groups: To direct the acylation to the desired 1-amino group, the other amino and hydroxyl groups on gentamicin B are protected. This can be achieved using various protecting groups. For instance, benzyloxycarbonyl groups have been used to selectively block the 3 and 6'-amino groups. google.com In another method, trimethylsilyl ethoxy carbonyl chloride is employed as a protecting reagent. patsnap.com

Acylation: The protected gentamicin B is then reacted with an activated form of the (S)-isoserine side chain. One method describes the coupling with N-phthalic anhydride-(S)-isoserine. patsnap.com Another approach uses N-(S-β-benzyloxycarbonylamino-α-hydroxypropionyloxy)succinimide in a solvent like N,N-dimethylformamide. google.com

Deprotection: After the side chain is successfully attached, the protecting groups are removed. This step often involves catalytic hydrogenation to remove benzyl-based protecting groups or treatment with acid or base to remove other types of protecting groups. google.com

Salt Formation and Purification: The final step involves acidifying the isepamicin base with sulfuric acid to form the disulfate salt. The crude product is then purified, often through recrystallization from a solvent like anhydrous alcohol, to yield the final, high-purity this compound. patsnap.com

| Step | Reagents and Conditions | Intermediate Formed |

| Protection | Gentamicin B, Zinc pivalate, Benzyloxycarbonyloxysuccinimide in Dimethyl sulfoxide (B87167) google.com | 3,6'-di-N-benzyloxycarbonylgentamicin B google.com |

| Acylation | Protected Gentamicin B, N-substituted isoserine compound google.com | 1-N-(S-β-benzyloxycarbonyl-α-hydroxypropionyl)-3,6'-di-N-tert-butoxycarbonyl-gentamicin B google.com |

| Deprotection | Hydrogenation with palladium catalyst, Trifluoroacetic acid treatment google.com | Isepamicin |

| Salt Formation | Isepamicin, Sulfuric acid patsnap.com | This compound |

Biosynthesis Pathways of Precursor Molecules

The precursor for isepamicin, gentamicin B, is a natural product of microbial fermentation. Understanding its biosynthesis is key to potentially increasing its yield and for creating novel antibiotic structures.

Genetic and Enzymatic Basis of Gentamicin B Biosynthesis

The biosynthesis of the gentamicin complex, including gentamicin B, in Micromonospora echinospora is a complex process governed by a cluster of biosynthetic genes. nih.gov The pathway begins with D-glucose-6-phosphate, which is converted through a series of enzymatic reactions to form the core aminocyclitol moiety, 2-deoxystreptamine (B1221613) (2-DOS). pnas.org Key genes involved in this initial phase include gtmA, gtmB, and gacH. pnas.orgnih.gov

Subsequent glycosylation steps, catalyzed by glycosyltransferases like GtmG and GtmE, add sugar units to the 2-DOS core to form intermediates such as paromamine (B1213074) and gentamicin A2. pnas.orgnih.gov Further modifications, including methylation and amination, are carried out by a suite of enzymes to produce the various components of the gentamicin complex. nih.govresearchgate.net

Gentamicin B is a minor component of the complex produced by wild-type M. echinospora. nih.gov Its formation is thought to involve the conversion of a 2'-amino group in an intermediate to a 2'-hydroxyl group, a reaction catalyzed by enzymes similar to KanJ and KanK found in the kanamycin biosynthetic pathway. nih.govresearchgate.net Recent research has identified three previously unknown pathways to gentamicin B production, involving seven new intermediates. nih.gov The low yield of gentamicin B in wild-type strains is attributed to the narrow substrate specificity of key enzymes and weak, unsynchronized expression of the genes responsible for the 2'-deamination step. nih.gov

| Gene(s) | Enzyme(s) | Function in Gentamicin Biosynthesis |

| gtmA, gtmB, gacH | GtmA, GtmB, GacH | Biosynthesis of 2-deoxystreptamine (2-DOS) core pnas.orgnih.gov |

| gtmG | GtmG | Glycosyltransferase: adds N-acetyl-d-glucosamine to 2-DOS pnas.org |

| gtmE | GtmE | Glycosyltransferase: attaches d-xylose (B76711) to paromamine pnas.orgnih.gov |

| genK | GenK | Methyltransferase at C-6' nih.gov |

| genP | GenP | Phosphotransferase involved in 3',4'-deoxygenation nih.gov |

| kanJ, kanK (homologs) | KanJ, KanK (homologs) | Conversion of 2'-NH2 to 2'-OH to form gentamicin B nih.govresearchgate.net |

Manipulation of Biosynthetic Gene Clusters for Analog Production

The understanding of the gentamicin biosynthetic gene cluster has opened up possibilities for genetic engineering to create novel antibiotic analogs and to increase the production of desired components like gentamicin B. jmicrobiol.or.krjmicrobiol.or.kr By manipulating these gene clusters, researchers can alter the biosynthetic pathway to produce new compounds or to accumulate specific intermediates. jmicrobiol.or.kr

One successful strategy to increase gentamicin B production involved disrupting the genK and genP genes in M. echinospora. nih.gov This led to the accumulation of JI-20A, a precursor for gentamicin B. Subsequent heterologous expression of the kanJ and kanK genes from the kanamycin pathway in this mutant strain resulted in a significant increase in gentamicin B production. nih.gov This approach of combining gene knockouts with the introduction of genes from other organisms demonstrates the power of metabolic engineering to enhance the production of valuable pharmaceutical precursors. researchgate.net Such genetic manipulation techniques, integrated with synthetic biology, allow for the creation of novel metabolic pathways and the production of unique chemical analogs that may possess improved therapeutic properties. jmicrobiol.or.krjmicrobiol.or.kr

Chemoenzymatic Approaches to this compound Analogs

Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical synthesis to create novel molecules. This approach is being explored for the development of new isepamicin analogs with potentially improved activity against resistant bacteria. nih.gov

One study utilized the aminoglycoside acetyltransferase AAC(6')-APH(2"), an enzyme that typically confers resistance to aminoglycosides, to synthesize new 6'-N-acylated isepamicin analogs. nih.gov By providing different acyl-CoA molecules, the enzyme was able to attach various acyl groups to the 6'-amino position of isepamicin, creating analogs such as 6'-N-acetyl, 6'-N-propionyl, and 6'-N-malonyl isepamicin. nih.gov This demonstrates the potential of using resistance enzymes in a productive manner to generate novel antibiotic derivatives.

Similarly, other enzymes from aminoglycoside biosynthetic pathways, such as methyltransferases, can be used to modify isepamicin or its precursors. For example, the methyltransferase GenN from the gentamicin pathway has been shown to have broad substrate specificity and could potentially be used to create N-methylated analogs of isepamicin. frontiersin.org These chemoenzymatic strategies offer a powerful tool for generating a library of new aminoglycoside derivatives for further investigation as potential next-generation antibiotics. nih.govresearchgate.net

Enzymatic Modification Strategies for this compound

The primary mechanism of clinical resistance to aminoglycoside antibiotics is the chemical modification of their structure by aminoglycoside-modifying enzymes (AMEs). nih.govnih.gov These enzymes, which include acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs), alter specific hydroxyl or amino groups on the aminoglycoside, reducing its ability to bind to the bacterial ribosome. nih.gov However, the substrate promiscuity of certain AMEs can be harnessed as a biocatalytic tool for the synthesis of novel antibiotic analogs. nih.govresearchgate.net

A prominent strategy involves using AMEs to generate new N-acylated aminoglycosides. nih.gov One of the most typical AMEs, the bifunctional aminoglycoside acetyltransferase/phosphotransferase enzyme AAC(6′)-APH(2″), has been successfully employed for this purpose. nih.govresearchgate.net While isepamicin was designed to be less susceptible to many AMEs, studies have explored the deliberate use of enzymes like AAC(6′)-APH(2″) to create derivatives. nih.gov This enzyme exhibits broad substrate tolerance, accepting not only various aminoglycoside scaffolds but also a range of acyl-coenzyme A (acyl-CoA) donors. nih.govresearchgate.net

Research has demonstrated that AAC(6′)-APH(2″) derived from S. aureus can effectively catalyze the transfer of different acyl groups to the C6′-amine position of isepamicin. nih.gov This enzymatic approach is advantageous due to its high regioselectivity under mild reaction conditions, which minimizes the formation of side products and can simplify the purification process compared to traditional chemical synthesis. rsc.org This regioselective enzymatic modification of the isepamicin scaffold represents an efficient method for developing new and potentially more robust aminoglycoside antibiotics. mdpi.com

Table 1: Enzymes in Isepamicin Modification

| Enzyme Name | Abbreviation | Function / Significance |

| Aminoglycoside Acetyltransferase/Phosphotransferase | AAC(6′)-APH(2″) | A bifunctional AME used to enzymatically synthesize novel 6′-N-acylated isepamicin analogs. nih.gov |

| Aminoglycoside 6'-N-acetyltransferase type Ib | AAC(6')-Ib | A common resistance enzyme. Isepamicin shows reduced susceptibility to it due to its chemical structure. |

| Aminoglycoside 3'-phosphotransferase type VIa | APH(3')-VIa | A resistance enzyme. Isepamicin is resistant to its action due to the absence of a 3'-hydroxyl group. |

| Aminoglycoside Nucleotidyltransferases | ANT | A class of AMEs that can inactivate aminoglycosides. nih.gov Isepamicin is affected by some, such as ANT(2″)-Ia. nih.gov |

Regiospecific Acylation for Novel this compound Analogs

Regiospecific acylation is a targeted chemical modification that adds an acyl group to a specific position on a molecule. In the context of isepamicin, this strategy focuses on modifying the 6′-amino group to circumvent resistance mechanisms and enhance antibacterial activity. nih.govresearchgate.net The enzymatic approach using AAC(6′)-APH(2″) provides a highly efficient means of achieving this regiospecificity. nih.govmdpi.com

Studies have successfully utilized this enzyme to synthesize a series of novel 6′-N-acylated isepamicin analogs. nih.gov By providing different acyl-CoA molecules as substrates alongside isepamicin, researchers have created derivatives such as 6′-N-acetyl-isepamicin, 6′-N-propionyl-isepamicin, and 6′-N-malonyl-isepamicin. nih.govresearchgate.net The enzymatic reaction specifically targets the C6′-amine, leaving the rest of the molecule intact. nih.gov

The development of these analogs is significant because modification at the 6′-amino group has been shown to be advantageous in overcoming aminoglycoside resistance. researchgate.net For instance, the resulting 6′-N-acylated isepamicin analogs were all reported to be active against isepamicin-resistant Gram-negative bacteria. nih.gov This demonstrates the potential of using AME-mediated regiospecific modification to generate novel aminoglycosides with improved pharmacological potential against resistant pathogens. nih.govresearchgate.net

Table 2: Research Findings on Novel Isepamicin Analogs via Regiospecific Acylation

| Novel Analog | Acyl Group Added | Enzyme Used | Key Finding |

| 6′-N-acetyl-isepamicin | Acetyl | AAC(6′)-APH(2″) | Active against isepamicin-resistant Gram-negative bacteria. nih.govresearchgate.net |

| 6′-N-propionyl-isepamicin | Propionyl | AAC(6′)-APH(2″) | Active against isepamicin-resistant Gram-negative bacteria. nih.govresearchgate.net |

| 6′-N-malonyl-isepamicin | Malonyl | AAC(6′)-APH(2″) | Active against isepamicin-resistant Gram-negative bacteria. nih.govresearchgate.net |

Molecular Mechanism of Action of Isepamicin Disulfate

Interaction with Bacterial Ribosomal Subunits

Isepamicin (B1207981) disulfate, like other aminoglycosides, primarily targets the 30S ribosomal subunit of susceptible bacteria. This interaction is crucial for initiating the cascade of events that inhibit protein synthesis.

Isepamicin disulfate binds with high affinity to the 30S ribosomal subunit ccemjournal.compatsnap.combioline.org.brnih.govtargetmol.comwikidoc.orgtoku-e.compatsnap.combiosynth.comproquest.commcmaster.casigmaaldrich.comfrontiersin.orgfrontiersin.org. More specifically, the antibiotic binds to the A-site of the 16S ribosomal RNA (rRNA) component of the 30S subunit rroij.com. This binding event is not merely passive; it induces a conformational change in the ribosome patsnap.com.

The structural characteristics of this compound contribute to its specific binding and its effectiveness against certain resistant strains. As a derivative of gentamicin (B1671437) B, its molecular structure allows it to maintain a high level of stability against common aminoglycoside-modifying enzymes, such as type I 6'-acetyltransferase, which are responsible for conferring resistance to many other aminoglycosides ccemjournal.combioline.org.brnih.govtargetmol.comresearchgate.netnih.gov. Research indicates that specific structural modifications in this compound, such as the deoxygenation in its central ring, prevent phosphorylation by certain enzymes, resulting in a lower binding affinity to these inactivating enzymes compared to older aminoglycosides like kanamycin (B1662678) or tobramycin (B1681333) .

Following its binding to the 30S subunit, this compound significantly interferes with the intricate process of ribosomal translation and bacterial protein synthesis ccemjournal.compatsnap.combioline.org.brnih.govtargetmol.comwikidoc.orgtoku-e.compatsnap.combiosynth.comproquest.commcmaster.casigmaaldrich.comfrontiersin.orgfrontiersin.org. This interference manifests in several critical ways:

Disruption of the Initiation Complex: this compound impedes the formation of the crucial initiation complex, which involves the binding of messenger RNA (mRNA) and transfer RNA (tRNA) to the ribosome patsnap.compatsnap.com.

Promotion of Mistranslation: The antibiotic promotes mistranslation by inducing errors in codon reading during the delivery of aminoacyl-tRNA to the ribosome rroij.com. This leads to the incorporation of incorrect amino acids into the nascent polypeptide chain patsnap.compatsnap.comrroij.com.

Inhibition of Translocation: Furthermore, this compound hinders the translocation step during protein elongation. Translocation is the process by which the ribosome moves along the mRNA template to allow the next tRNA to bind patsnap.com.

These combined actions effectively halt or severely impair the synthesis of essential bacterial proteins required for growth and survival patsnap.commcmaster.carroij.com.

Downstream Cellular Effects in Bacteria

The molecular disruptions caused by this compound at the ribosomal level trigger significant downstream consequences for the bacterial cell, ultimately leading to its demise.

The synthesis of aberrant proteins can directly lead to the disruption of bacterial cell membranes patsnap.com. Moreover, the inherent positive charge of aminoglycosides, including this compound, allows them to interact with and disrupt the integrity of the bacterial cell membrane. This interaction can lead to pore formation, causing cellular contents to leak out and contributing to cell death frontiersin.orgfrontiersin.org. The initial membrane damage also facilitates a more rapid uptake of additional aminoglycoside molecules into the cytoplasm, amplifying the inhibition of protein synthesis and mistranslation rroij.com. Consequently, this compound acts as a potent bactericidal agent, leading to a loss of bacterial cell viability and ultimately cell death through the combined effects of protein synthesis inhibition and membrane disruption ccemjournal.compatsnap.compatsnap.comrroij.com.

Mechanisms of Bacterial Resistance to Isepamicin Disulfate

Enzymatic Modification of Isepamicin (B1207981) Disulfate

The most prevalent mechanism of resistance to isepamicin and other aminoglycosides is the enzymatic inactivation of the antibiotic by a diverse group of enzymes known as Aminoglycoside-Modifying Enzymes (AMEs). nih.gov These enzymes are often encoded by genes located on mobile genetic elements like plasmids and transposons, facilitating their rapid dissemination among bacterial populations. psu.edu

Aminoglycoside-Modifying Enzymes (AMEs) and Their Classification (APHs, AACs, ANTs)

AMEs are broadly categorized into three main classes based on the type of chemical modification they catalyze:

Aminoglycoside Phosphotransferases (APHs): These enzymes, also known as aminoglycoside kinases, transfer a phosphate (B84403) group from a nucleotide triphosphate, typically ATP, to a hydroxyl group on the aminoglycoside molecule. frontiersin.org

Aminoglycoside Acetyltransferases (AACs): This class of enzymes utilizes acetyl-coenzyme A (acetyl-CoA) as a donor to acetylate an amino group on the aminoglycoside structure. mdpi.comsemanticscholar.org

Aminoglycoside Nucleotidyltransferases (ANTs): Also referred to as adenylyltransferases (AADs), these enzymes transfer a nucleoside monophosphate (e.g., AMP) from a nucleotide triphosphate to a hydroxyl group of the aminoglycoside. frontiersin.org

This enzymatic modification alters the structure of the isepamicin molecule, which in turn reduces its binding affinity to the bacterial 30S ribosomal subunit, the primary target of aminoglycosides. This interference with ribosomal binding ultimately leads to the failure of the antibiotic to inhibit protein synthesis and exert its bactericidal effect.

| Enzyme Class | Abbreviation | Mechanism of Action | Co-substrate |

| Aminoglycoside Phosphotransferases | APHs | Phosphorylation of hydroxyl groups | ATP |

| Aminoglycoside Acetyltransferases | AACs | Acetylation of amino groups | Acetyl-CoA |

| Aminoglycoside Nucleotidyltransferases | ANTs | Nucleotidylation of hydroxyl groups | ATP |

Specific AMEs Affecting Isepamicin Disulfate Activity (e.g., AAC(6')-I, APH(3')-VI, ANT(4')-II)

While isepamicin was designed to be more resistant to enzymatic modification than earlier aminoglycosides, certain AMEs can still inactivate it. mdpi.com The nomenclature of these enzymes specifies the position on the aminoglycoside molecule that they modify.

Aminoglycoside 6'-N-acetyltransferase type I (AAC(6')-I): This is a clinically significant enzyme that confers resistance to amikacin (B45834) and other aminoglycosides. nih.govfrontiersin.org While isepamicin is generally less susceptible to many AAC(6')-I variants, some can still modify it, albeit often less efficiently than other aminoglycosides. psu.edu The presence of a secondary, methylated amine at position 3' in isepamicin is thought to be a key determinant in its reduced susceptibility to some AAC(6') enzymes. psu.edu

Aminoglycoside 3'-phosphotransferase type VI (APH(3')-VI): This enzyme is another AME that can affect isepamicin's activity.

Aminoglycoside 4'-nucleotidyltransferase type II (ANT(4')-II): This enzyme is also known to confer resistance to isepamicin.

It's important to note that the prevalence and specific types of AMEs can vary geographically and among different bacterial species. researchgate.net

| Enzyme | Substrate Aminoglycosides | Effect on Isepamicin |

| AAC(6')-I | Amikacin, Tobramycin (B1681333), Kanamycin (B1662678), Netilmicin | Can confer resistance, but often with lower efficiency compared to other aminoglycosides. psu.edunih.gov |

| APH(3')-VI | Kanamycin, Neomycin | Confers resistance. |

| ANT(4')-II | Amikacin, Tobramycin, Gentamicin (B1671437) | Confers resistance. |

Structural Insights into AME-Isepamicin Disulfate Interactions

The structural features of isepamicin play a crucial role in its relative stability against many AMEs. The presence of the (S)-4-amino-2-hydroxybutyryl (AHB) group at the N1 position of the 2-deoxystreptamine (B1221613) ring sterically hinders the binding of some AMEs. nih.govasm.org

Crystallographic studies of AME-aminoglycoside complexes have provided valuable insights into the molecular basis of resistance. For instance, the crystal structure of APH(3')-IIIa in a complex with butirosin (B1197908) A, an aminoglycoside that also possesses an AHB group, revealed that the enzyme's flexible antibiotic-binding loop can accommodate this bulky side chain. nih.govasm.org This flexibility allows the enzyme to bind and phosphorylate substrates like butirosin and, by extension, amikacin and isepamicin. nih.gov Modeling studies based on this crystal structure suggest that isepamicin would bind to APH(3')-IIIa in a manner similar to amikacin. nih.gov

In the case of AAC(6') enzymes, the N1-substituent of isepamicin can disrupt the optimal positioning of the antibiotic within the enzyme's active site, thereby reducing the efficiency of acetylation. NMR spectroscopy studies have been used to compare the conformations of isepamicin and butirosin A when bound to an aminoglycoside 6'-N-acetyltransferase, providing further understanding of these interactions at a molecular level. acs.org

Mutational Analysis of AMEs Conferring Resistance to this compound

Site-directed mutagenesis is a powerful technique used to investigate the role of specific amino acid residues in enzyme function and substrate specificity. neb.comeurofinsgenomics.euabmgood.com Studies involving mutagenesis of AME genes have shed light on the mechanisms of resistance to isepamicin.

For example, mutations in the gene encoding AAC(6')-Ib have been shown to alter its substrate profile. A single amino acid substitution (Leu119 to Ser) in AAC(6')-Ib can lead to a decreased ability to acetylate amikacin while increasing its activity against gentamicin. nih.gov This highlights how subtle changes in the enzyme's structure can significantly impact its ability to inactivate different aminoglycosides. While not directly studying isepamicin, these findings provide a framework for understanding how mutations in AMEs could potentially enhance their activity against it.

Furthermore, some studies have identified naturally occurring variants of AAC(6')-Ib with an expanded substrate spectrum, underscoring the evolutionary potential of these enzymes to overcome new therapeutic agents. frontiersin.org

Non-Enzymatic Resistance Mechanisms

Besides enzymatic modification, bacteria can employ other strategies to resist the effects of this compound. These mechanisms generally involve reducing the intracellular concentration of the antibiotic, thereby preventing it from reaching its ribosomal target in sufficient quantities to inhibit protein synthesis.

Altered Permeability and Efflux Systems

Reduced permeability of the bacterial cell envelope can limit the uptake of isepamicin. This can be due to modifications in the outer membrane of Gram-negative bacteria, such as changes in porin channels, which can restrict the passage of aminoglycosides into the cell. nih.gov

Efflux pumps are another important non-enzymatic resistance mechanism. These are membrane-associated protein complexes that actively transport antibiotics and other toxic compounds out of the bacterial cell. nih.gov Overexpression of efflux pumps can lead to a significant reduction in the intracellular concentration of isepamicin, resulting in decreased susceptibility. In some bacteria, a single efflux pump can confer resistance to multiple classes of antibiotics.

Target Site Modification or Protection (e.g., Ribosomal Methylation)

One of the most clinically significant mechanisms of high-level resistance to isepamicin and other aminoglycosides is the enzymatic modification of its target, the 16S ribosomal RNA (rRNA), which is a component of the 30S ribosomal subunit. nih.govmdpi.com This modification prevents the antibiotic from binding effectively, rendering it inactive. frontiersin.org

Ribosomal Methylation

The primary method of target site modification is methylation, carried out by a family of enzymes known as 16S rRNA methyltransferases (RMTases). nih.gov These enzymes are often encoded by genes located on mobile genetic elements like plasmids and transposons, facilitating their rapid spread among different bacterial species. frontiersin.orgoup.com The acquisition of an RMTase gene can confer high-level resistance to a broad spectrum of aminoglycosides, including isepamicin. asm.orgoup.com

Key RMTases that confer resistance to isepamicin include:

ArmA (Aminoglycoside Resistance Methylase): The armA gene is one of the most widespread RMTase genes. It encodes a methyltransferase that modifies the N7 position of the guanine (B1146940) nucleotide at position 1405 (G1405) within the A-site of the 16S rRNA. nih.govasm.orgasm.org This methylation sterically hinders the binding of 4,6-disubstituted 2-deoxystreptamine aminoglycosides, a class that includes isepamicin, amikacin, and gentamicin. oup.com Studies have shown that the presence of the armA gene in pathogens like Klebsiella pneumoniae and Acinetobacter baumannii leads to a dramatic increase in the minimum inhibitory concentrations (MICs) of isepamicin. mdpi.comasm.org

Other RMTases (RmtB, RmtC, etc.): Similar to ArmA, other enzymes like RmtB and RmtC also methylate the G1405 residue and are associated with high-level, broad-spectrum aminoglycoside resistance. oup.com

NpmA: Another type of RMTase, NpmA, modifies the N1 position of the adenine (B156593) nucleotide at position 1408 (A1408) of the 16S rRNA. oup.com This modification can also confer broad resistance to aminoglycosides. oup.com

The clinical impact of ribosomal methylation is significant, as it can render an entire class of powerful antibiotics ineffective. The table below illustrates the effect of the armA gene on the susceptibility of E. coli to various aminoglycosides, demonstrating the high level of resistance conferred.

| Aminoglycoside | MIC (μg/mL) for E. coli DH5α | MIC (μg/mL) for E. coli DH5α with armA-plasmid (pIP1204) |

|---|---|---|

| Isepamicin | 1 | >256 |

| Amikacin | 2 | >256 |

| Gentamicin | 0.5 | 128 |

| Tobramycin | 0.5 | 128 |

| Netilmicin | 1 | 128 |

| Kanamycin | 2 | >256 |

Target Protection

A less common mechanism compared to enzymatic modification for aminoglycosides is target protection. This strategy involves proteins that bind to the ribosome and dislodge the antibiotic from its target site. A well-studied example involves the tetracycline (B611298) resistance proteins Tet(M) and Tet(O), which interact with the ribosome and release the tetracycline molecule in a GTP-dependent manner. While this mechanism is a known bacterial defense strategy, its specific role in conferring resistance to isepamicin is not as prominently documented as ribosomal methylation.

Adaptive Resistance Phenomena

Adaptive resistance is a transient and reversible form of resistance that can be induced upon the bacterium's first exposure to an aminoglycoside like isepamicin. Unlike acquired resistance, which is due to stable genetic changes like mutation or horizontal gene transfer, adaptive resistance is a temporary phenotypic adjustment. nih.gov This phenomenon is typically triggered by exposure to the antibiotic, and the bacteria revert to a susceptible state after the drug is removed. nih.gov

The primary mechanism behind adaptive resistance to aminoglycosides is the downregulation of drug uptake. Aminoglycoside transport into the bacterial cell is an energy-dependent process. Initial exposure to the antibiotic appears to trigger a feedback mechanism that reduces the rate of this transport, particularly the second, accelerated energy-dependent phase (EDP-II). This reduction in uptake means less antibiotic reaches the ribosomal target, allowing the bacteria to survive in concentrations that would otherwise be lethal.

Key characteristics of adaptive resistance include:

Transient Nature: The resistance is temporary and reversible. nih.gov

Inducibility: It is induced by initial exposure to the antibiotic.

Cross-Resistance: Induction of adaptive resistance by one aminoglycoside, such as gentamicin, can result in cross-resistance to others, including isepamicin.

Pharmacodynamic Rationale: The phenomenon provides a basis for modern dosing strategies that use higher initial doses of aminoglycosides with longer intervals between doses. This approach aims to maximize the bactericidal effect before adaptive resistance can fully develop and allows time for the resistance to resolve between doses.

This form of resistance is particularly relevant in clinical settings, as it can influence the effectiveness of treatment regimens. It has been observed in various gram-negative bacilli, most notably Pseudomonas aeruginosa.

Pre Clinical Antimicrobial Activity of Isepamicin Disulfate

In Vitro Spectrum of Activity Against Bacterial Isolates

The activity of isepamicin (B1207981) against non-fermenting Gram-negative bacilli, such as Pseudomonas aeruginosa and Acinetobacter spp., has also been evaluated. In a study of 247 nosocomial bloodstream isolates in Taiwan, isepamicin demonstrated good activity against P. aeruginosa. nih.gov A separate study evaluating 4,219 non-fermenting Gram-negative isolates found that 79.9% of Pseudomonas spp. and 37.2% of Acinetobacter spp. were susceptible to isepamicin. researchgate.netnih.gov However, the activity against Acinetobacter baumannii can be variable, with one study reporting a 50% susceptibility rate. koreamed.org

The following table summarizes the in vitro susceptibility of various Gram-negative bacteria to isepamicin from different studies.

Table 1: In Vitro Susceptibility of Gram-Negative Bacteria to Isepamicin

| Bacterial Species | Number of Isolates | Susceptibility Rate (%) | Geographic Region | Citation |

|---|---|---|---|---|

| Escherichia coli | 3,401 | 99.9 | Greece | nih.gov |

| Klebsiella pneumoniae | 1,040 | 95.3 | Greece | nih.gov |

| Proteus mirabilis | 590 | 99.7 | Greece | nih.gov |

| Enterobacter spp. | 460 | 98.9 | Greece | nih.gov |

| Escherichia coli | 27 | 66.7 | Northern India | thieme-connect.com |

| Klebsiella pneumoniae | 46 | 52.2 | Northern India | thieme-connect.com |

| Pseudomonas aeruginosa | 21 | 85.7 | Northern India | thieme-connect.com |

| Pseudomonas spp. | 2,793 | 79.9 | Greece | nih.gov |

| Acinetobacter spp. | 1,266 | 37.2 | Greece | nih.gov |

A key attribute of isepamicin is its retained activity against certain multidrug-resistant (MDR) Gram-negative bacteria. This is particularly relevant for infections caused by strains producing extended-spectrum β-lactamases (ESBLs). jddtonline.info A study reported that isepamicin was effective against 81.3% of ESBL-producing E. coli and 73.3% of ESBL-producing K. pneumoniae. researchgate.net In a study focusing on childhood urinary tract infections, all identified ESBL-producing isolates were susceptible to isepamicin. nih.gov

Isepamicin has also shown activity against carbapenem-resistant Enterobacteriaceae. One study found that 63 out of 65 carbapenem-resistant Enterobacteriaceae strains (excluding NDM-1 producers) were susceptible to isepamicin. nih.gov Furthermore, in a Greek study, 91.1% of carbapenem-nonsusceptible K. pneumoniae isolates were susceptible to isepamicin. nih.gov Its activity extends to other resistant phenotypes as well, with studies showing susceptibility in a significant portion of carbapenem-resistant and colistin-resistant P. aeruginosa isolates. researchgate.netnih.gov Specifically, 41.7% of carbapenem-resistant and 53.2% of colistin-resistant P. aeruginosa were found to be susceptible to isepamicin. researchgate.net

Numerous in vitro studies have compared the antimicrobial activity of isepamicin to that of other commonly used aminoglycosides, such as amikacin (B45834), gentamicin (B1671437), and tobramycin (B1681333). A systematic review of 14 studies concluded that isepamicin demonstrated comparable or higher in vitro activity compared to amikacin against Gram-negative bacteria, and appeared superior in studies that included MDR bacteria. jddtonline.info

In a large study of 6,296 Enterobacteriaceae isolates, isepamicin and colistin (B93849) were the most active agents, each with 96.9% susceptibility, followed by meropenem (B701) (93.6%), imipenem (B608078) (93.3%), and amikacin (87.2%). nih.gov Another study involving 200 clinical isolates of Gram-negative organisms found that isepamicin had the highest number of susceptible isolates, followed by amikacin, netilmicin, gentamicin, and tobramycin. bioline.org.br Specifically, 107 isolates were susceptible to isepamicin compared to 68 for amikacin. bioline.org.br

The following table provides a comparative overview of the in vitro susceptibility of Gram-negative bacteria to isepamicin and other aminoglycosides.

Antimicrobial Efficacy in In Vitro Bacterial Growth Models

The in vitro potency of isepamicin is quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium, while the MBC is the lowest concentration that results in bacterial death.

Studies have established the MIC ranges for isepamicin against various Gram-negative pathogens. For Enterobacteriaceae, the MIC required to inhibit 90% of isolates (MIC90) has been reported to range from 1.1 to 8.5 mg/L. ncats.io A study in Taiwan found that for 154 Enterobacteriaceae isolates, isepamicin had the lowest MIC90 among the tested aminoglycosides. nih.gov For P. aeruginosa and Acinetobacter spp., the MIC90 values have been reported as 7.8 mg/L and 7.2 mg/L, respectively. ncats.io Another study reported MIC50/MIC90 values for E. coli (1/2 µg/mL), K. pneumoniae (0.5/>128 µg/mL), P. aeruginosa (4/16 µg/mL), and E. cloacae (1/2 µg/mL). koreamed.org The susceptibility breakpoint for isepamicin is often considered to be an MIC of ≤16 µg/mL. koreamed.org

Like other aminoglycosides, isepamicin exhibits concentration-dependent bactericidal activity, meaning that higher drug concentrations lead to a more rapid and extensive killing of bacteria. ncats.ionih.govnih.gov This characteristic is a key feature of its pharmacodynamic profile.

Time-kill kinetic studies have demonstrated this rapid bactericidal effect. In a study investigating ESBL-producing K. pneumoniae, the addition of isepamicin to a β-lactam/β-lactamase inhibitor combination resulted in a bactericidal effect within one hour, which was faster than the three hours observed with amikacin. nih.gov Isepamicin also demonstrates a prolonged post-antibiotic effect (PAE), where bacterial growth remains suppressed for several hours even after the drug concentration falls below the MIC. nih.govnih.gov This sustained effect, combined with its concentration-dependent killing, provides a strong rationale for its clinical use.

Post-Antibiotic Effect (PAE) Characterization

Isepamicin disulfate, like other aminoglycosides, demonstrates a notable post-antibiotic effect (PAE), which is the suppression of bacterial growth that persists after limited exposure to an antimicrobial agent. bjcvs.org This pharmacodynamic property is characterized by a strong, concentration-dependent bactericidal action and a prolonged PAE lasting several hours. medchemexpress.comncats.ioresearchgate.net The PAE is a significant feature, suggesting that continuous antibiotic concentrations above the minimum inhibitory concentration (MIC) may not be necessary for efficacy. bjcvs.org

In vitro and in vivo studies have been conducted to quantify the duration of isepamicin's PAE against various pathogens. In a comparative in vitro study, the PAE induced by isepamicin against Staphylococcus aureus and Escherichia coli was found to be extensive and dependent on both the concentration of the drug and the bacterial strain, similar to that of gentamicin and netilmicin. nih.gov

In an in vivo thigh infection model in neutropenic mice, isepamicin exhibited a long PAE of 3 to 5 hours against Staphylococcus aureus and Escherichia coli. nih.gov Notably, the PAE for isepamicin was observed to be the longest among the tested aminoglycosides, particularly against S. aureus. nih.gov Another study using the same animal model confirmed a high in vivo PAE for isepamicin against S. aureus, lasting 3.6 hours. asm.orgasm.org These findings underscore the potential for dosing regimens that capitalize on this sustained antibacterial effect. nih.gov

| Organism | Animal Model | Observed PAE (Hours) | Reference |

|---|---|---|---|

| Staphylococcus aureus | Neutropenic Mouse Thigh Infection | 3.6 - 5.0 | nih.govasm.org |

| Escherichia coli | Neutropenic Mouse Thigh Infection | 3.0 - 5.0 | nih.gov |

In Vivo Efficacy in Experimental Animal Infection Models

The in vivo efficacy of isepamicin has been evaluated in various animal infection models, demonstrating its protective effects against systemic and localized bacterial challenges. The key determinants of efficacy for isepamicin in these models, similar to other aminoglycosides, are the magnitude of the peak serum concentration or the area under the concentration-time curve. researchgate.net

In experimental mouse infection models, isepamicin has shown significant protective effects. scispace.com Studies involving mice lethally infected with a range of Enterobacteriaceae have been used to compare its activity with other aminoglycosides. researchgate.net In a rat model of biofilm infection caused by Pseudomonas aeruginosa, isepamicin administered as a single agent was not sufficient to reduce inflammatory markers or bacterial counts from tissues and implanted materials. nih.gov However, when combined with fosfomycin, the combination therapy showed a significant therapeutic effect, highlighting synergistic potential. nih.gov

In a rabbit model of endocarditis caused by Klebsiella pneumoniae, isepamicin was effective in reducing viable bacteria in cardiac vegetations. nih.gov This demonstrates its ability to penetrate and act within these difficult-to-treat infection sites.

| Animal Model | Infection Type | Pathogen | Key Finding | Reference |

|---|---|---|---|---|

| Mouse | Systemic Infection | Pseudomonas aeruginosa | Showed significant protective effects, especially in combination with β-lactams. | scispace.com |

| Rat | Biofilm Infection | Pseudomonas aeruginosa | Effective in combination with fosfomycin. | nih.gov |

| Rabbit | Endocarditis | Klebsiella pneumoniae | Effective in reducing bacterial load in vegetations. | nih.gov |

A key attribute of isepamicin is its stability against certain aminoglycoside-modifying enzymes, which translates to retained efficacy against some resistant bacterial strains. nih.govthieme-connect.com Isepamicin has demonstrated better activity than some other aminoglycosides against strains that produce type I 6'-acetyltransferase. medchemexpress.comncats.ioresearchgate.net

In a rabbit endocarditis model infected with a Klebsiella pneumoniae strain producing both a TEM-3 β-lactamase and an aminoglycoside acetyltransferase (AAC(6')-IV), isepamicin's activity was superior to that of amikacin. nih.gov Both isepamicin and gentamicin were effective in this model, whereas amikacin was not. nih.gov This study highlights isepamicin's potential utility against infections caused by specific enzyme-producing, multidrug-resistant organisms.

Research also indicates that isepamicin may be a therapeutic option for infections caused by carbapenem- and colistin-resistant P. aeruginosa. researchgate.net In one study, 41.7% of carbapenem-resistant and 53.2% of colistin-resistant P. aeruginosa isolates remained susceptible to isepamicin. researchgate.net Similarly, against gentamicin-resistant Gram-negative bacilli, isepamicin often retains its activity and can be used effectively in combination with broad-spectrum beta-lactams. scispace.com

| Animal Model | Pathogen & Resistance Mechanism | Isepamicin Efficacy Compared to Other Aminoglycosides | Reference |

|---|---|---|---|

| Rabbit Endocarditis Model | Klebsiella pneumoniae producing AAC(6')-IV and TEM-3 | Superior to amikacin; effective in reducing bacterial load in vegetations. | nih.gov |

| Mouse Infection Model | Gentamicin-resistant Gram-negative bacilli | Retained activity; synergistic with β-lactams. | scispace.com |

Pharmacokinetics and Pharmacodynamics of Isepamicin Disulfate in Research Models

Absorption and Distribution Studies in Non-Human Organisms

Studies in research models have provided insights into how isepamicin (B1207981) disulfate is absorbed and distributed throughout the body. While absorption details are not the primary focus of the provided outline, distribution patterns in various tissues and fluid compartments are well-documented.

Tissue Distribution Profiles in Animal Models

Research models have indicated that isepamicin disulfate distributes into specific tissues. Notably, it has been observed to accumulate in certain cellular compartments, including the outer hair cells of the inner ear and the kidney cortex researchgate.netnih.gov. These findings suggest a tropism for these particular tissues, which is a common characteristic among aminoglycoside antibiotics and can be related to their potential for ototoxicity and nephrotoxicity, although the specific focus of this article excludes safety profiles.

Distribution in Extracellular Fluids and Specific Cellular Compartments

Following administration, this compound distributes into the extracellular fluids of the body researchgate.netnih.gov. Beyond the extracellular space, the compound also enters specific cellular compartments. As mentioned, these include the outer hair cells and the kidney cortex researchgate.netnih.gov. This distribution into intracellular or specialized cellular environments is a key aspect of its pharmacokinetic profile. The body's fluid compartments are generally divided into intracellular fluid (ICF) and extracellular fluid (ECF), with ECF further comprising plasma and interstitial fluid abdn.ac.uknih.govnih.gov. Isepamicin's distribution involves movement from the plasma into these extracellular spaces and then into specific cellular sites.

Active Transport Mechanisms for Cellular Uptake

The entry of this compound into certain cells is mediated by active transport mechanisms researchgate.netnih.gov. This implies that the cellular uptake is not solely dependent on passive diffusion but involves specific protein transporters that facilitate the movement of the compound across cell membranes. While the precise transporters involved are not detailed in the provided snippets, the involvement of active transport is a significant finding for understanding its cellular disposition and potential for accumulation in target tissues like the kidney cortex.

Elimination and Biotransformation Pathways

The elimination and metabolic fate of this compound are primarily characterized by its renal excretion and a lack of significant metabolism.

Renal Elimination Mechanisms

This compound is predominantly eliminated from the body via the kidneys researchgate.netnih.govpsu.edu. Research indicates that it is excreted unchanged in its parent form through the renal route psu.edu. The renal clearance of isepamicin accounts for a substantial majority of its total body clearance, reported to be between 97% and 108% psu.edu. This highlights the kidney's central role in the drug's disposition. In cases of end-stage renal failure, isepamicin is eliminated through hemodialysis, with administration intervals requiring monitoring of plasma concentrations researchgate.netnih.gov. Furthermore, its renal clearance is directly proportional to creatinine (B1669602) clearance, a measure of kidney function researchgate.netnih.gov.

Lack of Significant Metabolism in Experimental Systems

A key characteristic of this compound's pharmacokinetic profile is its minimal biotransformation. Studies have consistently shown that the compound is not metabolized within experimental systems researchgate.netnih.govpsu.edu. It undergoes no detectable biotransformation, meaning that the drug is eliminated from the body in the same chemical form in which it was administered psu.edu. This simplifies its pharmacokinetic profile, as metabolic interactions or the formation of active/inactive metabolites are not a significant consideration.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Pre-clinical Settings

Preclinical PK/PD modeling aims to establish a quantitative relationship between drug exposure and its biological effect, ultimately predicting clinical outcomes. For this compound, this involves characterizing how drug concentrations in biological fluids and tissues relate to its antibacterial activity over time. Methodologies such as microdialysis in animal models are employed to measure free drug concentrations in infected tissues, which are then used in population pharmacokinetic models to account for inter-subject variability .

Correlation of Exposure Parameters (e.g., AUC/MIC, Cmax/MIC) with Efficacy in Animal Models

This compound, as an aminoglycoside, exhibits concentration-dependent bactericidal activity and a significant post-antibiotic effect (PAE), meaning its antibacterial effect continues even after drug concentrations fall below the minimum inhibitory concentration (MIC) researchgate.netnih.gov. Consequently, PK/PD indices that reflect drug exposure relative to the MIC are critical for predicting efficacy. The peak plasma concentration to MIC ratio (Cmax/MIC) and the area under the plasma concentration-time curve (AUC) to MIC ratio (AUC/MIC) are widely recognized as key surrogates for efficacy umich.eduidthai.org.

Research in animal models has demonstrated that the free drug AUC/MIC can correlate strongly with efficacy, with one study reporting an R² value of 0.80, and identifying a PD target of free drug AUC/MIC between 1.57 and 6.52 for net stasis in a pneumonia model doctorlib.org. For aminoglycosides in general, targets for efficacy have been proposed, including Cmax/MIC ratios of approximately 8–10 and AUC24h/MIC ratios of ≥110 researchgate.net.

While direct quantitative data from animal models specifically for this compound correlating AUC/MIC or Cmax/MIC to efficacy is limited in the reviewed literature, clinical studies provide valuable insights into these relationships. For instance, clinical data suggests that a Cmax/MIC ratio greater than 4.7 was associated with an 89% success rate in leukocyte count resolution at 7 days, and a ratio greater than 4.5 predicted an 86% success rate for temperature resolution. Furthermore, achieving a Cmax/MIC of 10 or higher within the first 48 hours of therapy was linked to a 90% probability of both temperature and leukocyte count resolution researchgate.net. These findings underscore the importance of achieving adequate drug exposure relative to bacterial susceptibility.

| PK/PD Index | Target Threshold | Predicted Efficacy Outcome (Clinical) |

| Cmax/MIC | > 4.7 | 89% success rate (leukocyte resolution at 7 days) researchgate.net |

| Cmax/MIC | > 4.5 | 86% success rate (temperature resolution at 7 days) researchgate.net |

| Cmax/MIC | ≥ 10 | 90% probability (temperature & leukocyte resolution by day 7) researchgate.net |

| Cmax/MIC | ~8–10 | Efficacy target researchgate.net |

| AUC24h/MIC | ≥ 110 | Efficacy target researchgate.net |

Dynamic Models of Drug-Bacterium Interactions

Dynamic models of drug-bacterium interactions are essential for understanding how antimicrobial agents affect bacterial populations over time. This compound's concentration-dependent killing and its prolonged post-antibiotic effect are key parameters that inform these models researchgate.netnih.gov. These models utilize pharmacodynamic indices, such as AUC/MIC, to predict the optimal dosing regimens that maximize bacterial killing while minimizing the emergence of resistance . By simulating the interplay between drug concentrations and bacterial growth or death rates, these models help in extrapolating preclinical findings to potential clinical scenarios. Although specific detailed dynamic models for this compound are not extensively elaborated in the provided sources, the foundational understanding of its concentration-dependent activity and post-antibiotic effect serves as the basis for constructing such predictive frameworks.

Structure Activity Relationship Sar Studies of Isepamicin Disulfate and Analogs

Structural Modifications and Their Impact on Ribosomal Binding Affinity

The primary mechanism of action for aminoglycosides, including isepamicin (B1207981), involves binding to the A-site of the bacterial 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit. nih.govmdpi.comnih.gov This interaction disrupts protein synthesis, leading to bacterial cell death. The binding affinity of isepamicin and its analogs to the ribosomal target is a critical determinant of their antimicrobial potency.

The core structure of isepamicin, like other 4,6-disubstituted 2-deoxystreptamine (B1221613) aminoglycosides, features three rings. Rings I (a glucosamine (B1671600) derivative) and II (the central 2-deoxystreptamine ring) are considered the neamine (B104775) core, which is crucial for binding specificity. Ring I, in particular, plays a significant role by inserting deep into the A-site, where it forms critical hydrogen bonds with rRNA residues. researchgate.netresearchgate.net

Key structural features influencing ribosomal binding include:

The 2-deoxystreptamine (Ring II) Core : This central ring and its amino groups are essential for the fundamental interaction with the phosphate (B84403) backbone of rRNA.

Ring I Substituents : The amino and hydroxyl groups on Ring I are vital for specific hydrogen bonding interactions. For instance, the 6'-amino group is a key determinant of binding affinity. researchgate.netnih.gov Modifications at this position can significantly alter the interaction with the ribosome.

The Glycosidic Linkages : The specific stereochemistry and nature of the glycosidic bonds connecting the rings are crucial for orienting the molecule correctly within the ribosomal binding pocket.

Studies on various kanamycin (B1662678) analogs have demonstrated that subtle changes to the substituents on Ring I, such as replacing an amino group with a hydroxyl group, can significantly decrease inhibitory activity on bacterial ribosomes. researchgate.net While direct studies detailing the ribosomal binding affinity of a wide range of isepamicin analogs are limited in the public domain, the principles derived from related aminoglycosides suggest that modifications to the core structure, especially the amino groups on rings I and II, would directly impact the electrostatic and hydrogen-bonding interactions with the 16S rRNA, thereby modulating the compound's antibacterial potency.

Influence of Chemical Modifications on Resistance Enzyme Susceptibility

The most prevalent mechanism of bacterial resistance to aminoglycosides is the enzymatic modification of the drug by aminoglycoside-modifying enzymes (AMEs). nih.govnih.gov These enzymes, which include N-acetyltransferases (AACs), O-phosphotransferases (APHs), and O-nucleotidyltransferases (ANTs), alter the structure of the aminoglycoside, reducing its affinity for the ribosomal target. mdpi.comnih.gov Isepamicin was specifically developed to be a poor substrate for many clinically important AMEs. mdpi.comnih.gov

A key feature of isepamicin's design is the attachment of an (S)-4-amino-2-hydroxypropionic acid (AHPA) side chain (also referred to as 1-N-S-α-hydroxy-β-aminoproprionyl) to the 1-amino group of the 2-deoxystreptamine ring. nih.govnih.gov This modification is analogous to the (S)-4-amino-2-hydroxybutyryl (AHB) side chain in amikacin (B45834).

This bulky side chain provides significant steric hindrance, which physically blocks AMEs from accessing and modifying nearby functional groups on the isepamicin molecule. nih.gov Specifically, the 1-N-AHPA substituent effectively protects against modification by enzymes that act on:

The 3-amino group (AAC(3) enzymes)

The 2"-hydroxyl group (ANT(2")-I enzymes)

Some enzymes acting on the 3'-hydroxyl group nih.gov

This protection is a major contributor to isepamicin's broad spectrum of activity, which includes many strains resistant to older aminoglycosides like gentamicin (B1671437) and tobramycin (B1681333).

While the 1-N-AHPA group provides substantial protection, isepamicin can still be inactivated by certain AMEs, such as AAC(6') enzymes, which acetylate the 6'-amino group. mdpi.com To address this, further SAR studies have explored modifications at this position.

Research has demonstrated that N-acylation of the 6'-amino group of isepamicin can restore activity against resistant pathogens. nih.govnih.gov In one study, a series of 6'-N-acylated isepamicin analogs were synthesized enzymatically using the promiscuous AAC(6')-APH(2") enzyme. nih.govmdpi.com The resulting analogs, including 6'-N-acetyl-isepamicin (A-ISP), 6'-N-propionyl-isepamicin (P-ISP), and 6'-N-malonyl-isepamicin (M-ISP), showed improved antibacterial activity against isepamicin-resistant Gram-negative bacteria. nih.govmdpi.com

The size and nature of the acyl substituent influence the degree to which AME activity is inhibited and antibacterial potency is retained or enhanced. The study found that while A-ISP and P-ISP had similar or slightly less activity than isepamicin against susceptible strains, their activity against resistant strains was significantly improved. M-ISP demonstrated the most potent activity against all tested resistant strains. mdpi.com This indicates that adding an acyl group at the 6'-position can effectively block modification by resistance enzymes. However, there is a balance to be struck, as excessive alkylation at the N-6' position can lead to a concomitant decrease in intrinsic antibacterial activity, likely due to altered ribosomal binding. mdpi.com

| Compound | E. coli BAA-196 (Resistant) | E. coli BAA-2452 (Resistant) | E. coli BAA-2469 (Resistant) |

|---|---|---|---|

| Isepamicin (ISP) | >128 | >128 | 64 |

| 6'-N-acetyl-ISP (A-ISP) | 16 | 32 | 16 |

| 6'-N-propionyl-ISP (P-ISP) | 16 | 32 | 16 |

| 6'-N-malonyl-ISP (M-ISP) | 8 | 16 | 8 |

Physicochemical Properties and Biological Activity Correlations

The biological activity of isepamicin disulfate is not only governed by its specific interactions with molecular targets but also by its fundamental physicochemical properties. These properties influence its solubility, transport across bacterial membranes, and the protonation state of its numerous amino groups, which is critical for target binding.

NMR titration studies have been used to determine the site-specific pKa values of amino groups in various aminoglycosides, including isepamicin. nih.govacs.org These studies show that the pKa values for the amino groups typically range from 6.4 to 9.8. This means that within the physiological pH range, the net positive charge of the molecule is highly dependent on the specific pKa of each amino group. nih.gov

The protonation state is critical for:

Cellular Uptake : The uptake of aminoglycosides into bacterial cells is driven by the proton motive force. The net positive charge of the molecule at the pH of the external environment directly influences the efficiency of this transport process. nih.gov

Ribosomal Binding : The electrostatic interactions between the protonated amino groups of isepamicin and the negatively charged rRNA are a primary driving force for binding. An optimal protonation profile is essential for high-affinity binding to the ribosomal A-site. acs.org

Therefore, understanding the pKa values allows for the calculation of the net charge and protonation levels at a given pH, which are key factors in correlating the chemical structure of isepamicin and its analogs with their antibacterial activity. nih.govacs.org

The three-dimensional conformation of isepamicin is a critical factor in its biological activity. The molecule must adopt a specific shape to fit snugly into the binding pockets of both its ribosomal target and, conversely, the active sites of AMEs.

Studies using transferred nuclear Overhauser effect spectroscopy (TR-NOE) and molecular modeling have shown that isepamicin adopts distinct conformations when bound to different enzymes. nih.gov Interestingly, research suggests that the conformation of aminoglycosides when bound to their RNA target is similar to their conformation when bound to modifying enzymes. nih.gov

Analytical Methodologies for Isepamicin Disulfate in Research

Chromatographic Techniques for Quantification and Impurity Profiling

Chromatographic methods are central to the analysis of isepamicin (B1207981) disulfate, providing the means to separate the main compound from a complex mixture of structurally similar impurities and potential metabolites.

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods (e.g., ELSD)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of isepamicin. Due to the fact that isepamicin, like other aminoglycosides, lacks a significant UV-absorbing chromophore, direct detection is challenging. To overcome this, several detection strategies have been implemented.

One effective approach is the use of an Evaporative Light Scattering Detector (ELSD) . This method eliminates the need for derivatization, simplifying the analytical process. A reversed-phase HPLC method coupled with ELSD has been successfully developed for the analysis of isepamicin sulfate (B86663) and its related compounds. nih.gov This technique has proven to be specific, linear, and repeatable for both the assay of isepamicin and the estimation of its impurities. nih.gov

Another common strategy involves derivatization . This can be done either pre-column or post-column to attach a UV-absorbing or fluorescent tag to the isepamicin molecule.

Post-column derivatization with o-phthalaldehyde (B127526) (OPA) allows for spectrofluorometric detection and has been used to measure isepamicin in various biological fluids. nih.gov

Pre-column derivatization with agents like 9-fluorenylmethyl chloroformate (FMOC) or 6-aminoquinolyl-N-hydroxysuccinimidyl-carbamate has also been employed for fluorescence detection. researchgate.netresearchgate.net

The choice of chromatographic conditions is critical for achieving good separation. Reversed-phase columns, such as C18, are frequently used. nih.govsolen.czresearchgate.net The mobile phase composition is carefully optimized and often consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, sometimes with an ion-pairing agent like pentafluoropropionic acid to improve peak shape and retention. researchgate.netresearchgate.net

Table 1: Examples of HPLC Methods for Isepamicin Analysis

| Method | Column | Mobile Phase | Detection | Application | Reference |

|---|---|---|---|---|---|

| RP-HPLC | Waters X-Terra RP18 | Not specified | ELSD | Analysis of isepamicin sulfate and related compounds | nih.gov |

| RP-HPLC | Shim VP-ODS (150 mm × 4. 6 mm, 5 μm) | 0.05 mol/L pentafluoropropionic acid-methanol (65:35) | ELSD | Determination of isepamicin sulfate and its related substances | researchgate.net |

| RP-HPLC | Hypersil C18 (15 cm X 4.6 mm I.D., 5 microns) | 10% methanol (B129727) and 90% buffer (0.01 M sodium hexanesulfonate, 0.1 M sodium sulfate, 17 mM acetic acid) | Post-column derivatization with OPA and spectrofluorometric detection | Measurement in plasma, urine, and dialysate | nih.gov |

| Microbore HPLC | Tessek reverse octadecyl phase (1 x 150 mm) | Acetonitrile/methanol/water/triethylamine (200:80:140:0.05 v/v/v/v), pH 3.8 | Derivatization, UV detection at 365 nm | Measuring concentration in serum | solen.cz |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Elucidation of Metabolites or Impurities

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the structural characterization of isepamicin-related impurities and metabolites. The coupling of HPLC's separation power with the high sensitivity and specificity of mass spectrometry allows for the detailed investigation of unknown compounds.

One study utilized a high-performance liquid chromatography-electrospray ion trap mass spectrometry (HPLC-ESI-MS) method to identify an unknown impurity in isepamicin sulfate. researchgate.net By analyzing the multi-stage MS full scan data, the researchers were able to deduce the possible structure of this impurity, identifying it as 1N,3N-isepamicin. researchgate.net This demonstrates the power of LC-MS in providing detailed structural information that is not attainable with HPLC and conventional detectors alone. This technique is crucial for building a comprehensive impurity profile and understanding potential degradation pathways or metabolic transformations of the drug. researchgate.netnih.govdtu.dk

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric methods provide fundamental information about the molecular structure and properties of isepamicin disulfate.

Nuclear Magnetic Resonance (NMR) for Structural Analysis and pKa Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of organic molecules like isepamicin. springernature.com It provides detailed information about the connectivity of atoms within the molecule. Research has been conducted to obtain the complete proton (¹H) and carbon (¹³C) NMR assignments for isepamicin. nih.gov

Furthermore, NMR has been employed to determine the pKa values of the amino groups in the isepamicin molecule. nih.govnih.gov The pKa values are critical physicochemical parameters that influence the molecule's solubility, charge, and interaction with biological targets. This information is vital for understanding its chemical behavior under different pH conditions. nih.govacs.org

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass Spectrometry (MS) is a key technique for determining the molecular weight of isepamicin and analyzing its fragmentation patterns. bioanalysis-zone.com This information is essential for confirming the identity of the compound and for elucidating the structure of its related substances. ucsd.edu

In conjunction with liquid chromatography, electrospray ionization (ESI) is a commonly used technique for generating ions of isepamicin and its impurities. researchgate.net The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z). By inducing fragmentation of the parent ion (a technique known as tandem mass spectrometry or MS/MS), a characteristic fragmentation pattern is produced. This "fingerprint" can be used to confirm the structure of known compounds or to piece together the structure of unknown impurities by analyzing the masses of the fragments. researchgate.net For instance, electrospray ion trap mass spectrometry has been effectively used in the multi-stage MS full scan mode to elucidate unknown impurities in isepamicin sulfate. researchgate.net

Bioanalytical Methods for Concentration Determination in Biological Matrices (Non-Human)

The determination of isepamicin concentrations in non-human biological matrices is essential for preclinical pharmacokinetic and toxicokinetic studies. These bioanalytical methods typically require high sensitivity and selectivity due to the complexity of the matrices, which include plasma, urine, and various tissues. nih.govnih.govmdpi.com

HPLC-based methods are frequently adapted for bioanalytical purposes. semanticscholar.org A significant challenge is the extraction of the highly polar isepamicin from the complex biological sample. solen.cz Common sample preparation techniques include:

Protein Precipitation: Using solvents like acetonitrile to remove proteins from plasma or serum samples. researchgate.net

Solid-Phase Extraction (SPE): Employing cartridges (e.g., Cyano or Amberlite® XAD-2 columns) to selectively isolate isepamicin from the matrix and remove interfering substances. nih.govsolen.cz

Following extraction, derivatization is often necessary to enhance detectability, as described previously. For example, a method for determining isepamicin in rat plasma involved protein precipitation, a clean-up procedure, and pre-column derivatization with 9-fluorenylmethyl chloroformate for fluorescence detection. researchgate.net Such methods are validated to ensure they are fast, accurate, and have a limit of quantification suitable for the concentration range expected in the studies. nih.gov

Table 2: Overview of Bioanalytical Methodologies for Isepamicin

| Technique | Sample Preparation | Derivatization | Detection | Application (Matrix) | Reference |

|---|---|---|---|---|---|

| HPLC | Solid-Phase Extraction (Cyano cartridges) | Post-column with o-phthalaldehyde | Spectrofluorometric | Plasma, Urine, Dialysate | nih.gov |

| HPLC | Solid-Phase Extraction (Amberlite® XAD-2) | Not specified | UV (365 nm) | Serum | solen.cz |

| LC | Protein Precipitation and clean-up | Pre-column with 9-fluorenylmethyl chloroformate | Fluorescence | Rat Plasma | researchgate.net |

Molecular Interactions of Isepamicin Disulfate

Interactions with Bacterial Cellular Components Beyond the Ribosome

While the primary mechanism of action for isepamicin (B1207981), like other aminoglycoside antibiotics, is the inhibition of protein synthesis through binding to the 30S ribosomal subunit, its molecular interactions extend to other critical bacterial cellular components, notably the cell membrane. creative-diagnostics.commcmaster.ca The initial uptake of isepamicin into Gram-negative bacteria is a crucial step that involves the cell envelope. This process is dependent on the membrane's electrical potential. diff.org

The bactericidal effect of isepamicin is linked to the consequences of faulty protein synthesis. The binding of isepamicin to the ribosome causes misreading of the mRNA template, leading to the production of aberrant or nonfunctional proteins. creative-diagnostics.compnas.org These defective polypeptides can become inserted into the bacterial cell membrane, disrupting its normal structure and integrity. This disruption leads to altered membrane permeability, leakage of essential intracellular contents, and ultimately contributes to cell death. creative-diagnostics.comnih.gov Therefore, the interaction with the bacterial cell membrane is a significant downstream consequence of the initial ribosomal binding, playing a key role in the lethal action of the antibiotic.

Synergistic or Antagonistic Effects with Other Antimicrobial Agents In Vitro (e.g., Chelating Agents)

The efficacy of isepamicin can be significantly enhanced when used in combination with other antimicrobial agents, particularly those that inhibit bacterial cell wall synthesis. In vitro studies have consistently demonstrated synergistic or additive effects, where the combined antimicrobial activity is greater than the sum of the individual agents.

Numerous investigations have documented the synergistic relationship between isepamicin and various beta-lactam antibiotics against a range of pathogenic bacteria. nih.gov For instance, combinations of isepamicin with cefoperazone (B1668861), latamoxef, or imipenem (B608078)/cilastatin sodium have shown synergy against clinical isolates of Pseudomonas aeruginosa, Serratia marcescens, and Klebsiella pneumoniae. researchgate.net Time-kill experiments have further demonstrated that the combination of isepamicin and cefoperazone exhibits bactericidal activity at concentrations where each drug alone is only bacteriostatic. researchgate.net Similarly, synergistic activity has been observed between isepamicin and piperacillin (B28561) or cefotaxime (B1668864) against Pseudomonas aeruginosa. scispace.com The proposed mechanism for this synergy involves the damage to the bacterial cell wall caused by the beta-lactam, which in turn facilitates the uptake of isepamicin into the bacterial cell. researchgate.net

While specific studies on the interaction of isepamicin with chelating agents like ethylenediaminetetraacetic acid (EDTA) are limited, it is known that EDTA can increase the permeability of the outer membrane of Gram-negative bacteria to various compounds. nih.gov This action could potentially create a synergistic effect by enhancing the entry of isepamicin into the bacterial cell.

The following table summarizes the findings from various in vitro studies on the synergistic effects of isepamicin with other antimicrobial agents.

| Combined Agent | Bacterial Species | Observed Effect | Reference |

|---|---|---|---|

| Cefoperazone | Pseudomonas aeruginosa, Serratia marcescens, Klebsiella pneumoniae | Synergistic or Additive | researchgate.net |

| Latamoxef | Pseudomonas aeruginosa, Serratia marcescens, Klebsiella pneumoniae | Synergistic or Additive | researchgate.net |

| Imipenem/Cilastatin Sodium | Pseudomonas aeruginosa, Serratia marcescens, Klebsiella pneumoniae | Synergistic or Additive | researchgate.net |

| Imipenem | Susceptible Pseudomonas aeruginosa | 8% of strains showed synergy | nih.gov |

| Piperacillin | Pseudomonas aeruginosa | Synergistic | scispace.com |

| Cefotaxime | Pseudomonas aeruginosa | Synergistic | scispace.com |

| Cephalosporins, Penicillins, Carbapenems, Fluoroquinolones | Various Bacteria | Predictable Synergistic or Additive Interactions | nih.gov |

Modulation of Host Biological Processes at a Molecular Level (Excluding Clinical Impact)

Beyond their effects on bacterial cells, aminoglycosides can interact with and modulate host cellular processes at a molecular level. These interactions are primarily associated with the mechanisms underlying the known toxicities of the drug class, such as nephrotoxicity and ototoxicity, but can be described independently of their clinical manifestations.